molecular formula C13H14N2 B13869080 4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine

4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13869080
M. Wt: 198.26 g/mol
InChI Key: FJIOPNYAWBGDJO-UHFFFAOYSA-N
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Description

4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a cyclohex-2-en-1-yl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of a pyridine ring followed by the introduction of the pyrrole moiety. The cyclohex-2-en-1-yl group can be introduced through a series of substitution reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: Intramolecular cyclization reactions can be used to form additional rings or fused structures.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substituent, which can influence its binding affinity and selectivity towards molecular targets.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H14N2/c1-2-4-10(5-3-1)11-6-8-14-13-12(11)7-9-15-13/h2,4,6-10H,1,3,5H2,(H,14,15)

InChI Key

FJIOPNYAWBGDJO-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)C2=C3C=CNC3=NC=C2

Origin of Product

United States

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